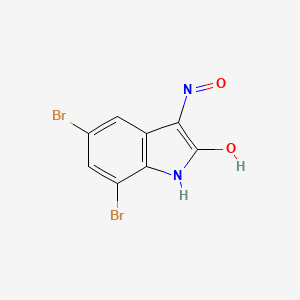![molecular formula C18H17ClN2O2 B5722863 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide, also known as MLN9708, is a small molecule proteasome inhibitor that has been widely studied for its potential therapeutic applications. Proteasomes are cellular complexes responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of proteasome activity has been shown to induce cell death in cancer cells, making proteasome inhibitors such as MLN9708 promising candidates for cancer treatment.
作用機序
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, leading to the accumulation of intracellular proteins and induction of cell death. The proteasome is responsible for the degradation of proteins involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines and reduce the activity of angiogenic factors, suggesting potential applications in the treatment of inflammatory and angiogenic diseases.
実験室実験の利点と制限
One advantage of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity without affecting other cellular processes. However, one limitation of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide is its potential toxicity, as proteasome inhibition can lead to the accumulation of toxic proteins and induction of cell death in normal cells.
将来の方向性
There are a number of potential future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. One area of research is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. Finally, there is a need for further studies to investigate the potential applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in the treatment of other diseases, such as inflammatory and angiogenic disorders.
合成法
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reacted with 4-aminobenzamide to form the amide intermediate, which is subsequently reacted with 2-chloroacryloyl chloride to form the final product, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide.
科学的研究の応用
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In clinical trials, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has demonstrated promising results in the treatment of multiple myeloma, with improved response rates and progression-free survival compared to standard therapies.
特性
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



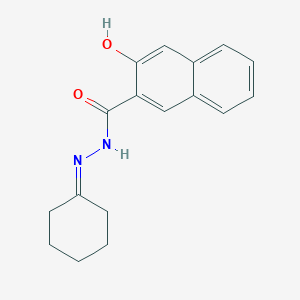
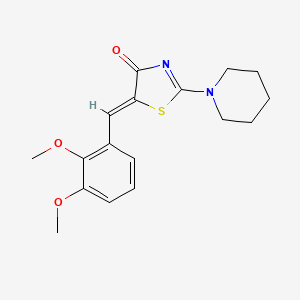
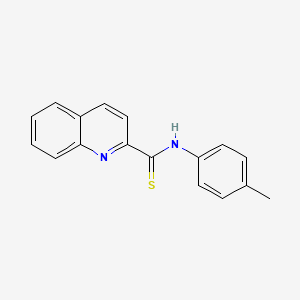
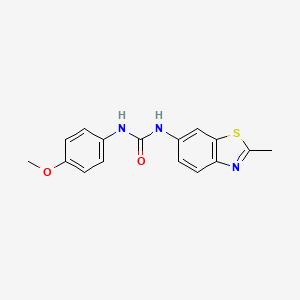
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)
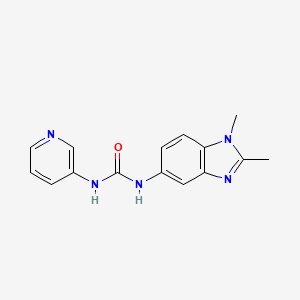
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
